![molecular formula C24H29N3O2 B604333 N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 1158781-22-6](/img/structure/B604333.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a cyclopentanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Phenyl Group: The acetylated piperazine is coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of Cyclopentanecarboxamide: The final step involves the formation of the cyclopentanecarboxamide moiety by reacting the intermediate with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: Researchers explore its effects on biochemical pathways and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
Uniqueness
N-[4-(4-acetyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide is unique due to its combination of a piperazine ring, phenyl group, and cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
1158781-22-6 |
|---|---|
分子式 |
C24H29N3O2 |
分子量 |
391.5g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-19(28)26-15-17-27(18-16-26)22-11-9-21(10-12-22)25-23(29)24(13-5-6-14-24)20-7-3-2-4-8-20/h2-4,7-12H,5-6,13-18H2,1H3,(H,25,29) |
InChIキー |
HDGCGMWHXJRXOK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604250.png)
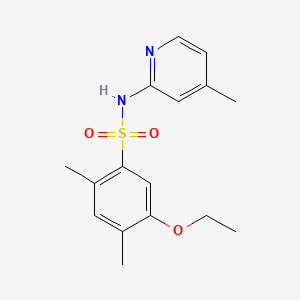
![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)
![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)
![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)
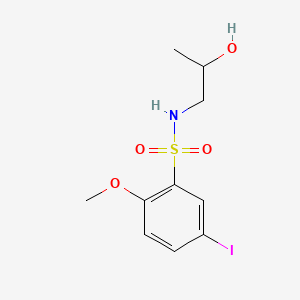
![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)
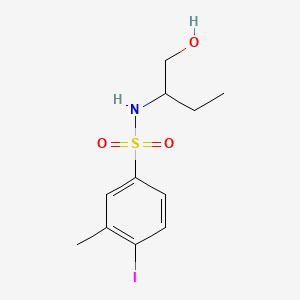
amine](/img/structure/B604266.png)
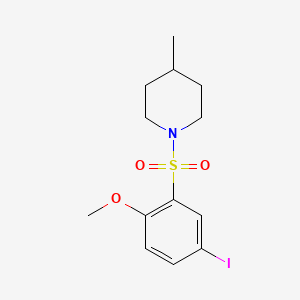
![(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B604268.png)
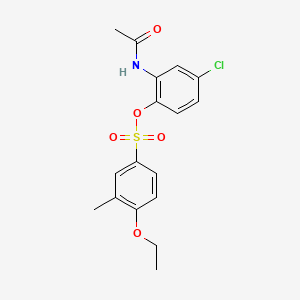

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)
